![molecular formula C23H21F3N4O2 B2614252 (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 946231-17-0](/img/structure/B2614252.png)
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.442. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment This compound has been identified as a potent FLT3 inhibitor . FLT3 is a tyrosine kinase that, when mutated, can contribute to the development of acute myeloid leukemia (AML). This compound has shown high efficacy against both FLT3 internal tandem duplication (ITD) and FLT3 tyrosine kinase domain (TKD) mutations . It has also demonstrated potent antiproliferative activity against FLT3-mutation driven BaF3 and AML cells .
Overcoming Drug Resistance in AML
The compound has shown potential in overcoming drug resistance in AML treatment . It has exhibited inhibitory activity against several acquired FLT3 mutations including FLT3 (ITD, D835V), FLT3 (ITD, F691L), FLT3 (D835Y) and FLT3 (D835V) .
Oral Bioavailability
The compound has shown acceptable oral bioavailability, which is a key factor in drug development . It has a bioavailability of 33.3% in rats and 72.7% in beagles .
Suitable Half-Life Time
The compound has a suitable half-life time (T 1/2 = 3.5 h in rat and T 1/2 = 11.1 h in beagles), which is another important factor in drug development .
Satisfactory Metabolic Stability
The compound has demonstrated satisfactory metabolic stability , which is crucial for the effectiveness of a drug.
Potential Anti-AML Drug
Given its therapeutic potential, this compound could become a new anti-AML drug, especially for AML harboring dual FLT3 (ITD, TKD) mutations .
Safety And Hazards
As a research chemical, this compound is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures.
Orientations Futures
The future research directions for this compound could involve further exploration of its potential applications, such as its role as an inhibitor of human Equilibrative Nucleoside Transporters . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-8-3-2-4-9-19)29-10-12-30(13-11-29)22(31)17-6-5-7-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPRKPNQEBLBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.